4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol
Overview
Description
4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a chloro-substituted phenol ring and an amino-methyl group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-methylphenol with 2-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or toluene, and may require a catalyst to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A simpler compound with a similar structure but lacking the amino-methyl group.
4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol: A closely related compound with an additional chloro group on the methylphenyl ring
Uniqueness
4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse research fields make it a valuable compound for scientific study .
Properties
IUPAC Name |
4-chloro-2-[(2-methylanilino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-4-2-3-5-13(10)16-9-11-8-12(15)6-7-14(11)17/h2-8,16-17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUIVLGMSTLDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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